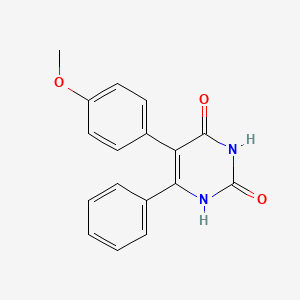
5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzaldehyde and urea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4-diol.
Substitution: Formation of 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione or 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione.
科学研究应用
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
Similar Compounds
- 5-(4-Hydroxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Nitrophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Bromophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(4-Methoxyphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.
生物活性
5-(4-Methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione, a compound with the molecular formula C17H14N2O3, has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The structure of this compound features a pyrimidine ring substituted with phenyl and methoxy groups. This configuration is significant for its biological activity, particularly in terms of its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as inhibitors of poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. For instance, a study demonstrated that derivatives of pyrano[2,3-d]pyrimidine-2,4-dione exhibited promising inhibitory activity against PARP-1 and showed anti-proliferative effects on MCF-7 and HCT116 cancer cell lines .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | PARP-1 | 0.15 - 0.19 | MCF-7 |
| Other derivatives | PARP-1 | < 1 | HCT116 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In comparative studies, it was found that compounds containing the 4-methoxyphenyl group displayed higher antimicrobial activity than those with other substituents. Specifically, derivatives demonstrated moderate antibacterial and antifungal activities when tested against various pathogens .
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Inhibition of DNA Repair : By targeting PARP-1, this compound compromises the DNA repair mechanisms in cancer cells, leading to increased cell death in response to chemotherapy.
- Antimicrobial Mechanism : The presence of electron-donating groups such as methoxy enhances the lipophilicity and permeability of the compound across microbial membranes, which may contribute to its effectiveness against bacterial and fungal strains.
Case Studies
In one notable study published in RSC Advances, researchers synthesized a series of pyrano[2,3-d]pyrimidine derivatives and tested their biological activities against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their potency as PARP inhibitors .
Another study focused on the synthesis of hydrazinylpyrido[2,3-d]pyrimidin-4-one derivatives revealed that those with a 4-methoxyphenyl group exhibited superior antimicrobial activity compared to their counterparts .
属性
CAS 编号 |
613667-38-2 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)18-17(21)19-16(14)20/h2-10H,1H3,(H2,18,19,20,21) |
InChI 键 |
VHRRPAKGFQXNBM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















